molecular formula C18H19N5O2S B2423199 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 565173-78-6

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2423199
CAS No.: 565173-78-6
M. Wt: 369.44
InChI Key: GDEPQDIXQCQEGO-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-7-3-5-9-14(12)20-16(24)11-26-18-22-21-17(23(18)19)13-8-4-6-10-15(13)25-2/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEPQDIXQCQEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a notable member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S, and it features a triazole ring, an acetamide moiety, and a sulfanyl group. The presence of these functional groups is critical to its biological activity.

PropertyValue
Molecular Weight286.34 g/mol
IUPAC NameThis compound
CAS Number734541-96-9

Antimicrobial Activity

Research indicates that compounds containing a triazole moiety often exhibit significant antimicrobial properties. For instance, similar triazole derivatives have shown efficacy against various bacterial strains and fungi. The specific compound may inhibit the growth of pathogens by interfering with their metabolic pathways or by acting as enzyme inhibitors.

Anticancer Properties

The triazole structure is frequently associated with anticancer activity. Studies have demonstrated that derivatives with similar configurations can induce apoptosis in cancer cells. For example, compounds structurally related to our target molecule have been reported to inhibit cell proliferation in breast cancer cell lines (MDA-MB-231 and MCF-7) at low micromolar concentrations (1.52–6.31 μM) and exhibit selectivity against cancerous cells compared to normal cells .

The precise mechanisms through which This compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as:

  • Enzymes : Inhibition of key enzymes involved in cellular metabolism.
  • Receptors : Binding to cellular receptors that regulate cell growth and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity : A study focused on related triazole compounds demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), a target implicated in tumor growth and metastasis . The ability to induce apoptosis was also noted in treated cancer cells.
  • Antimicrobial Efficacy : Another study evaluated similar compounds against various bacterial strains, reporting notable inhibition rates at concentrations around 50 μg/mL . This suggests that compounds like This compound may also exhibit comparable antimicrobial properties.

Future Directions

Further investigations are warranted to fully elucidate the biological mechanisms of This compound . Key areas for future research include:

  • In vivo studies : To assess the therapeutic potential and safety profile.
  • Structure-activity relationship (SAR) studies: To optimize the compound for enhanced efficacy.
  • Molecular docking studies : To predict binding interactions with target proteins.

Scientific Research Applications

Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties. The specific compound has been studied for its efficacy against various fungal strains. For instance, its structural components contribute to inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that derivatives of this compound can outperform traditional antifungal agents in vitro .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antiviral Properties

Triazole derivatives have been reported to possess antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication by targeting specific viral enzymes. This application is particularly relevant in the context of emerging viral infections where existing treatments are inadequate .

Pesticidal Activity

The compound's unique structure allows it to function as a potential pesticide. Research has shown that triazole derivatives can effectively control fungal pathogens in crops, thereby enhancing agricultural productivity. Field trials have indicated that the application of this compound can reduce crop loss due to fungal diseases significantly .

Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate plant hormone levels could lead to improved growth rates and yield in various crops. Studies are currently assessing its effectiveness in different agricultural settings .

Polymer Chemistry

In material science, the compound has been explored for its role in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Nanotechnology

The compound's unique chemical structure allows it to be utilized in nanotechnology applications. It can serve as a precursor for the synthesis of nanoparticles with specific functional properties, which can be applied in drug delivery systems and diagnostic tools .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antifungal Activity Effective against multiple fungal strains; superior to traditional agents.
Anticancer Potential Induces apoptosis in cancer cell lines; potential for drug development.
Pesticidal Activity Reduces crop loss significantly; effective against fungal pathogens.
Growth Regulation Modulates plant hormone levels; improves growth rates in crops.
Polymer Chemistry Enhances thermal stability and mechanical strength of polymers.
Nanotechnology Serves as a precursor for functional nanoparticles; applicable in drug delivery.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

Formation of the triazole core : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under reflux conditions (e.g., ethanol/HCl) to generate 1,2,4-triazole intermediates .

Sulfanyl-acetamide linkage : Thiolation of the triazole intermediate (e.g., using thiourea or Lawesson’s reagent), followed by nucleophilic substitution with bromoacetamide derivatives .

Substituent optimization : Introducing substituents (e.g., methoxy, amino) at the phenyl ring via electrophilic substitution or palladium-catalyzed coupling reactions to modulate activity .
Key validation : Confirm purity via HPLC (>95%) and structure via 1H^1H-/13C^{13}C-NMR and HRMS .

Advanced: How do structural modifications at the triazole and phenyl rings influence anti-exudative activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent Position Effect on Anti-Exudative Activity Reference
4-Amino (triazole) Enhances hydrogen bonding with targets, increasing potency .
2-Methoxy (phenyl) Improves lipophilicity and membrane permeability, boosting in vivo efficacy .
N-(2-Methylphenyl) Steric hindrance reduces metabolic degradation, prolonging half-life .
Experimental design : Test analogs in rat formalin-induced edema models; quantify exudate volume and cytokine levels (e.g., TNF-α, IL-6) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural confirmation :
    • X-ray crystallography (e.g., single-crystal diffraction) resolves bond angles and conformations .
    • FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • Purity assessment :
    • HPLC with UV detection (λ = 254 nm) and C18 columns .
    • TLC (silica gel, chloroform/methanol 9:1) .

Advanced: How does molecular conformation affect target binding?

Answer:
X-ray data (e.g., CCDC 842356 ) shows:

  • The triazole ring adopts a planar conformation, enabling π-π stacking with hydrophobic enzyme pockets.
  • The sulfanyl-acetamide linker provides flexibility for optimal hydrogen bonding (e.g., with COX-2’s Arg120) .
    Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (AMBER) to correlate conformation with IC50_{50} values .

Basic: What in vivo models are suitable for evaluating anti-inflammatory efficacy?

Answer:

  • Formalin-induced edema in rats : Measure paw edema volume at 1–6 hours post-injection; compare treated vs. control groups (dose: 10–50 mg/kg, i.p.) .
  • Carrageenan-induced pleurisy : Quantify leukocyte infiltration and prostaglandin E2_2 levels in pleural exudate .
    Statistical analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05) .

Advanced: What mechanisms underlie its anti-inflammatory activity?

Answer:

  • COX-2 inhibition : Competitive binding to the arachidonic acid pocket, reducing prostaglandin synthesis (IC50_{50} ~0.8 µM) .
  • NF-κB pathway suppression : Blocks IκBα phosphorylation, lowering TNF-α and IL-1β secretion in macrophages .
    Validation : Western blotting for COX-2 and NF-κB/p65 nuclear translocation .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Storage : In airtight containers under nitrogen at −20°C to prevent oxidation .
  • PPE : Nitrile gloves, lab coat, and fume hood use due to potential skin/eye irritation .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Dose-response curves : Use 8–12 concentrations to calculate accurate EC50_{50} values .
  • Reproducibility : Cross-validate in ≥2 independent labs; publish raw data for meta-analysis .

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